SC99
Overview
Description
SC99 is an orally active, selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. It targets the Janus kinase 2 (JAK2)-STAT3 pathway, which plays a crucial role in various cellular processes, including cell growth, apoptosis, and angiogenesis . This compound has shown significant potential in inhibiting platelet activation, aggregation, and displaying potent anti-myeloma and anti-thrombotic activities .
Mechanism of Action
Target of Action
SC99 is an orally active, selective inhibitor that primarily targets the JAK2-STAT3 pathway . The primary targets of this compound are JAK2 and STAT3, both of which are key proteins in many cellular processes such as cell growth and apoptosis . Specifically, the oncogenic STAT3 signaling pathway is a promising target for the treatment of multiple myeloma (MM) .
Mode of Action
This compound interacts with its targets by docking into the ATP-binding pocket of JAK2 . This interaction inhibits the phosphorylation of JAK2 and STAT3, without affecting other kinases associated with STAT3 signaling .
Biochemical Pathways
The JAK2-STAT3 pathway is the primary biochemical pathway affected by this compound . This pathway plays a key role in many cellular processes, including cell growth, apoptosis, and angiogenesis . Inhibition of this pathway by this compound can lead to a decrease in the expression of a variety of genes that are mediated by STAT3, thereby affecting these cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of platelet activation and aggregation, and it displays potent anti-myeloma and anti-thrombotic activities . This compound has also been shown to induce MM cell death . Furthermore, this compound has been found to ameliorate neuronal apoptosis and degeneration, neurobehavioral deficits, inflammatory response, and brain edema .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SC99 involves multiple steps, starting with the preparation of ethyl benzoate from benzoic acid. The benzoic acid is dissolved in ethanol and treated with thionyl chloride to form ethyl benzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: SC99 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify this compound to produce reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
SC99 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the JAK2-STAT3 pathway and its role in various chemical processes.
Biology: In biological research, this compound helps investigate the role of STAT3 in cell growth, apoptosis, and angiogenesis.
Medicine: this compound shows promise in treating multiple myeloma, thrombosis, and other diseases by inhibiting the JAK2-STAT3 pathway.
Industry: this compound is used in the development of new therapeutic agents targeting the JAK2-STAT3 pathway .
Comparison with Similar Compounds
Piperlongumine: Another compound that inhibits the JAK2-STAT3 pathway.
Isosilybin A: Known for its anti-cancer properties and inhibition of STAT3.
Ginkgetin: A natural compound that targets the STAT3 pathway.
Uniqueness of SC99: this compound stands out due to its high selectivity for the JAK2-STAT3 pathway and its potent anti-myeloma and anti-thrombotic activities. Unlike other compounds, this compound does not affect other kinases associated with STAT3 signaling, making it a highly specific inhibitor .
Properties
IUPAC Name |
(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKULFSMYRSFHKE-KGENOOAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SC99?
A1: this compound functions as a JAK2/STAT3 signaling pathway inhibitor. [, , , ] It specifically targets the phosphorylation of STAT3, a key signaling molecule involved in cell growth, survival, and inflammation. []
Q2: What are the downstream effects of this compound treatment in cellular models?
A2: this compound has demonstrated the ability to:
- Inhibit the expression of STAT3-regulated genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1. []
- Induce apoptosis in multiple myeloma cells. []
- Reduce inflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. []
- Decrease oxidative stress by lowering MDA and ROS levels while increasing SOD concentration. []
Q3: Has this compound demonstrated efficacy in any preclinical models of disease?
A3: Yes, this compound has shown promising results in preclinical studies:
- Multiple Myeloma: Oral administration of this compound significantly reduced tumor growth in two independent xenograft models of multiple myeloma in mice. []
- Parkinson's Disease: In a cell model of Parkinson's disease, AS-IV, a compound that activates the JAK2/STAT3 pathway, protected against 6-hydroxydopamine-induced cell death, while this compound, the JAK2/STAT3 inhibitor, diminished this protective effect. []
Q4: Are there any known resistance mechanisms to this compound?
A4: Currently, there is limited information available regarding specific resistance mechanisms to this compound. This is an important area for future investigation to understand the potential limitations of this compound-based therapies and explore strategies to overcome resistance.
Q5: What are the future directions for this compound research?
A5: Future research on this compound should focus on:
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